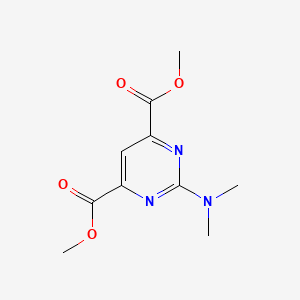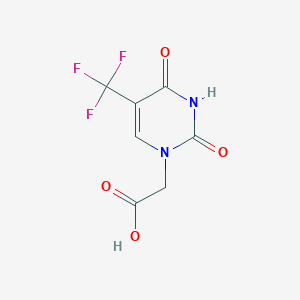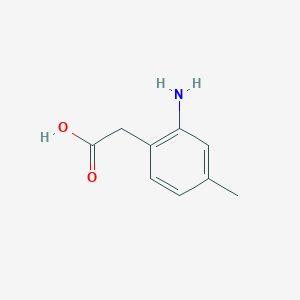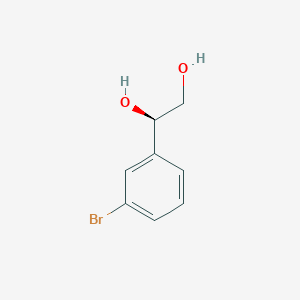
Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components in various biological molecules, including nucleotides and vitamins. This compound is characterized by the presence of two dimethylamino groups and two ester groups attached to the pyrimidine ring, making it a versatile molecule in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate typically involves the reaction of pyrimidine derivatives with dimethylamine and esterification agents. One common method includes the use of dimethylformamide (DMF) as a solvent and a catalyst such as triethylamine. The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the product through crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar in structure but lacks the ester groups.
4-Dimethylaminopyridine: Contains a pyridine ring instead of a pyrimidine ring.
2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of ester groups.
Uniqueness
Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate is unique due to the presence of both dimethylamino and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C10H13N3O4 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate |
InChI |
InChI=1S/C10H13N3O4/c1-13(2)10-11-6(8(14)16-3)5-7(12-10)9(15)17-4/h5H,1-4H3 |
Clé InChI |
VDTHULNTBQALCH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=CC(=N1)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol](/img/structure/B15093739.png)



![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B15093764.png)



![Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy-](/img/structure/B15093787.png)

![(3S,6R)-6-[(tert-butoxy)methyl]-3-(2-methylpropyl)piperazin-2-one](/img/structure/B15093791.png)
![1-(2-acetamidopropanoyl)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B15093798.png)

